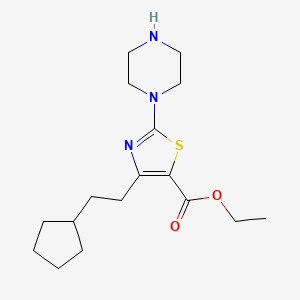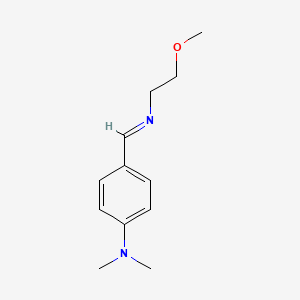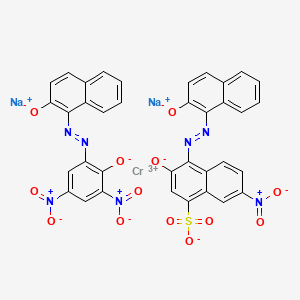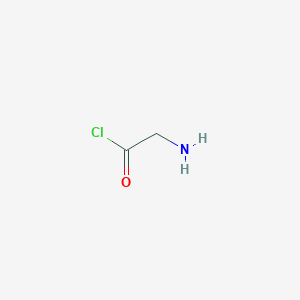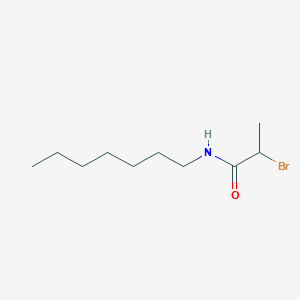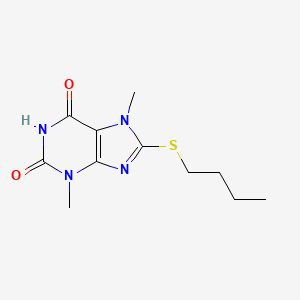
8-(Butylthio)theobromine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Butylthio)theobromine is a derivative of theobromine, a naturally occurring alkaloid found in cocoa beans. The compound has a molecular formula of C11H16N4O2S and a molecular weight of 268.335 g/mol . It is characterized by the presence of a butylthio group attached to the theobromine structure, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Butylthio)theobromine typically involves the introduction of a butylthio group to the theobromine molecule. One common method involves the reaction of theobromine with butylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is carried out in an organic solvent, such as acetone, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 8-(Butylthio)theobromine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the butylthio group to a butyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of theobromine derivatives with a butyl group.
Substitution: Formation of various substituted theobromine derivatives.
Aplicaciones Científicas De Investigación
8-(Butylthio)theobromine has several scientific research applications, including:
Chemistry: Used as a model compound in studies of alkaloid derivatives and their reactivity.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 8-(Butylthio)theobromine involves its interaction with various molecular targets and pathways. The compound is known to inhibit phosphodiesterases and block adenosine receptors, similar to theobromine. These actions result in increased intracellular cyclic adenosine monophosphate (cAMP) levels and modulation of neurotransmitter release. Additionally, the compound may exert antioxidant effects by scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
Theobromine: A naturally occurring alkaloid with similar structure but lacking the butylthio group.
Caffeine: Another methylxanthine with stimulant properties, differing in the number and position of methyl groups.
Theophylline: A methylxanthine used as a bronchodilator, structurally similar but with different pharmacological effects
Uniqueness: 8-(Butylthio)theobromine is unique due to the presence of the butylthio group, which imparts distinct chemical and biological properties. This modification enhances its reactivity and potential therapeutic applications compared to its parent compound, theobromine .
Propiedades
Número CAS |
74039-56-8 |
|---|---|
Fórmula molecular |
C11H16N4O2S |
Peso molecular |
268.34 g/mol |
Nombre IUPAC |
8-butylsulfanyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C11H16N4O2S/c1-4-5-6-18-11-12-8-7(14(11)2)9(16)13-10(17)15(8)3/h4-6H2,1-3H3,(H,13,16,17) |
Clave InChI |
BBNSRDNKKYPSNA-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



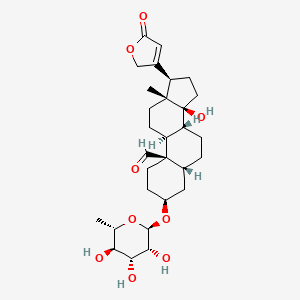
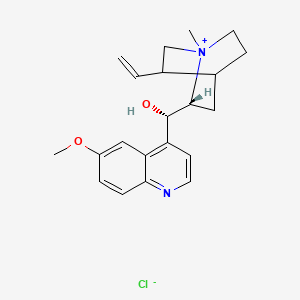
![Acetic acid, [4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]phenoxy]-, ethyl ester](/img/structure/B13766129.png)
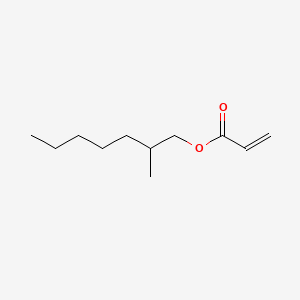
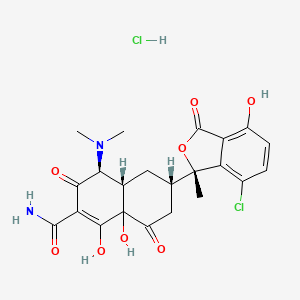

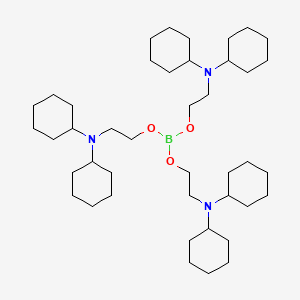
![3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13766155.png)
